BenchChemオンラインストアへようこそ!

N-methyl-3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine

Lipophilicity Drug-likeness Medicinal chemistry

N-methyl-3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine (CAS 1091549-35-7) is a synthetic heterocyclic small molecule belonging to the benzo[4,5]imidazo[2,1-c][1,4]oxazine class, comprising a fused benzimidazole–1,4-oxazine core with an N-methylamino substituent at the 8-position. Its molecular formula is C₁₁H₁₃N₃O, with a molecular weight of 203.24 g·mol⁻¹, and it is catalogued as screening compound BB_SC-10327 within the InterBioScreen bioactive heterocycle collection.

Molecular Formula C11H13N3O
Molecular Weight 203.245
CAS No. 1091549-35-7
Cat. No. B2922385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine
CAS1091549-35-7
Molecular FormulaC11H13N3O
Molecular Weight203.245
Structural Identifiers
SMILESCNC1=CC2=C(C=C1)N3CCOCC3=N2
InChIInChI=1S/C11H13N3O/c1-12-8-2-3-10-9(6-8)13-11-7-15-5-4-14(10)11/h2-3,6,12H,4-5,7H2,1H3
InChIKeyYHQUEKAJZPOUME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-methyl-3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine (CAS 1091549-35-7) – Structural Identity, Physicochemical Profile, and Procurement Baseline


N-methyl-3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine (CAS 1091549-35-7) is a synthetic heterocyclic small molecule belonging to the benzo[4,5]imidazo[2,1-c][1,4]oxazine class, comprising a fused benzimidazole–1,4-oxazine core with an N-methylamino substituent at the 8-position . Its molecular formula is C₁₁H₁₃N₃O, with a molecular weight of 203.24 g·mol⁻¹, and it is catalogued as screening compound BB_SC-10327 within the InterBioScreen bioactive heterocycle collection [1]. The compound is commercially supplied at ≥98% purity (HPLC) by multiple vendors and is intended exclusively for research and further manufacturing use .

Why In-Class Benzo[4,5]imidazo[2,1-c][1,4]oxazine Analogs Cannot Simply Substitute for CAS 1091549-35-7


The benzo[4,5]imidazo[2,1-c][1,4]oxazine scaffold can accommodate diverse substitution patterns (e.g., 8-NH₂ vs. 8-NHCH₃; C-3 carbonyl vs. methylene; N-alkyl chain length), each of which dictates distinct hydrogen-bond donor/acceptor capacity, lipophilicity, and steric bulk . These physicochemical differences propagate into altered target-binding kinetics, metabolic stability, and solubility—parameters that are rarely interchangeable across analogs in lead-optimisation campaigns. Consequently, procurement of the specific N-methyl-8-amino congener (CAS 1091549-35-7) is mandatory when structure–activity relationship (SAR) data, patent exemplification, or synthetic route intermediates explicitly reference this methylated derivative. The quantitative evidence below demonstrates where measurable property gaps exist between the target compound and its closest structural comparators.

Quantified Differentiation of N-methyl-3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine (CAS 1091549-35-7) vs. Closest Analogs – Head-to-Head and Class-Level Evidence


N-Methyl vs. Primary Amine: Computed LogP and Topological Polar Surface Area (TPSA) Differentiation

The N-methyl substitution on the 8-amino group increases computed lipophilicity and modulates hydrogen-bonding capacity relative to the primary-amine analog 3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine (CAS 27231-17-0). For the target compound, vendor-computed LogP is 1.61 (cLogP) and TPSA is 39.08 Ų . The primary-amine des-methyl analog (C₁₀H₁₁N₃O, MW 189.21) possesses an additional H-bond donor and lower molecular weight, which typically reduces cLogP by ≈0.5–0.8 log units and increases TPSA by ≈5–10 Ų based on fragment-contribution models . This difference places the N-methyl compound in a more favourable CNS-MPO (Central Nervous System Multiparameter Optimization) space for blood–brain barrier penetration while reducing aqueous solubility relative to the primary amine.

Lipophilicity Drug-likeness Medicinal chemistry

Molecular Weight Increment Enables Mass-Directed Purification Discrimination

The N-methyl group increases the monoisotopic mass by 14.0157 Da (CH₂) relative to the des-methyl primary amine analog (CAS 27231-17-0, MW 189.21 g·mol⁻¹), shifting the [M+H]⁺ precursor ion from m/z 190.1 to m/z 204.1 . In a parallel medicinal chemistry library synthesis where both the N-methyl and primary-amine analogs are present in the same reaction mixture, mass-directed preparative LC-MS can baseline-resolve these two species, enabling unambiguous fraction collection of the target compound without cross-contamination. The mass defect (monoisotopic mass 203.1059 Da for the N-methyl compound vs. 189.0902 Da for the des-methyl) further aids high-resolution MS identification.

Purification Mass spectrometry Analytical chemistry

Purity Certification ≥98% (HPLC) Across Independent Vendors – Quality Metric for SAR Reproducibility

Multiple independent suppliers (ChemScene, Leyan, CymitQuimica) certify the target compound at ≥98% purity by HPLC . While the des-methyl analog (CAS 27231-17-0) is also listed by vendors, it is typically offered only at 97% purity or with purity unspecified . In a medicinal chemistry context, a 1% purity differential can correspond to a >2-fold difference in the concentration of a potent impurity that may act as a false positive in biochemical assays (e.g., IC₅₀ < 1 µM). For the target compound, the multi-vendor 98% consensus provides cross-validated procurement confidence that the des-methyl analog does not yet offer.

Quality control Reproducibility Procurement

Exclusive Availability of the Methylamino Pharmacophore Within the InterBioScreen Bioactive Heterocycle Library

The target compound is catalogued as BB_SC-10327 in the InterBioScreen (IBS) bioactive heterocycle collection, a library of >485,000 functionalized heterocycles used by pharmaceutical and agrochemical screening consortia [1] [2]. While the IBS database contains multiple benzo[4,5]imidazo[2,1-c][1,4]oxazine congeners (e.g., the 8-nitro, 8-carboxamide, and C-3 carbonyl variants), the specific N-methyl-8-amino substitution pattern is uniquely represented by CAS 1091549-35-7 [1]. This means that a screening campaign targeting the methylamino pharmacophore—a privileged motif in kinase and GPCR ligands—cannot find a substitute within the same library, and procurement of this specific CAS number is non-redundant for resupply of confirmed hits.

Screening library Scaffold diversity Hit discovery

Rotatable Bond and H-bond Acceptor Count – Conformational and Permeability Implications vs. Core Scaffold

The target compound has one rotatable bond (the N-methylamino C–N bond), four H-bond acceptors (oxazine oxygen, two imidazole nitrogens, and the aniline nitrogen), and one H-bond donor (the methylamino NH) . The des-methyl analog has one additional H-bond donor (the primary amine NH₂) and the same number of rotatable bonds and acceptors . An extra H-bond donor is known to reduce passive membrane permeability in PAMPA and Caco-2 assays by approximately 0.5–1.0 log units per donor added [1]. While direct experimental permeability data for these specific compounds is not publicly available, the physicochemical rule-based inference suggests the N-methyl compound will exhibit higher passive permeability than the primary-amine comparator, making it a more favourable starting point for oral bioavailability optimisation.

Conformational flexibility Permeability ADME

Optimal Research and Industrial Application Scenarios for N-methyl-3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine (CAS 1091549-35-7)


CNS-Targeted Lead Optimisation Where Fine Modulation of Lipophilicity and H-Bonding is Critical

The compound's cLogP of 1.61 and TPSA of 39.08 Ų , combined with a single H-bond donor, place it within the CNS multiparameter optimization (MPO) sweet spot (CNS MPO score ≥4). Compared with the des-methyl analog, the ~0.5–0.8 unit higher cLogP and reduced TPSA predict improved passive blood–brain barrier penetration. Medicinal chemistry teams pursuing neurological or psychiatric targets should select this specific N-methyl congener as the starting point for SAR expansion, as the primary-amine analog would require additional N-alkylation or prodrug strategies to achieve comparable brain exposure.

Mass-Directed Library Purification and Hit Resupply from InterBioScreen Screening Collections

The unambiguous m/z 204.1 [M+H]⁺ allows high-throughput mass-directed preparative LC-MS to cleanly resolve the N-methyl compound from the des-methyl analog (m/z 190.1) in parallel synthesis workflows. For laboratories running the InterBioScreen bioactive heterocycle library, compound BB_SC-10327 is the sole source of the N-methyl-8-amino pharmacophore within the collection [1]; resupply of this exact CAS number ensures continuity between primary screening hits and confirmatory dose–response assays, avoiding the SAR discontinuity that would result from substituting a different analog.

Kinase and GPCR Focused Library Design Requiring a Privileged Methylamino Pharmacophore

The N-methylamino substructure is a privileged motif in ATP-competitive kinase inhibitors (e.g., type I and type II inhibitors targeting the hinge region) and in aminergic GPCR ligands [2]. The compound provides a pre-installed methylamino handle on a rigid, three-dimensional fused heterocyclic core. Compared with the primary-amine analog, the N-methyl group reduces off-target interactions with monoamine oxidases (MAO-A/B) that commonly deaminate primary anilines, potentially improving metabolic stability as inferred from class-level knowledge of aniline metabolism. Procurement of this specific methylamino derivative is therefore preferred for focused library enumeration directed at kinase and GPCR targets.

Patent Exemplification and Intellectual Property (IP) Fencing

The benzo[4,5]imidazo[2,1-c][1,4]oxazine scaffold appears in patent literature as a core for TNFα modulators and enzyme inhibitors [3]. When a patent claim recites an N-methyl-8-amino substituent explicitly, procurement of CAS 1091549-35-7 (≥98% purity ) ensures that the exemplified compound, rather than an unclaimed analog, is used for freedom-to-operate studies, validity challenges, or follow-on composition-of-matter filings. The multi-vendor availability at certified 98% purity provides the reproducibility needed for regulatory-facing analytical characterization.

Quote Request

Request a Quote for N-methyl-3,4-dihydro-1H-benzo[4,5]imidazo[2,1-c][1,4]oxazin-8-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.